1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
Description
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based compound with a cyclopropylmethyl group at position 1, a thiophen-2-yl substituent at position 3, and a carboxylic acid moiety at position 3. The cyclopropylmethyl group enhances metabolic stability, while the thiophene ring contributes to π-π interactions in biological targets. The carboxylic acid group facilitates hydrogen bonding, critical for binding to enzymes or receptors .
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(16)9-7-14(6-8-3-4-8)13-11(9)10-2-1-5-17-10/h1-2,5,7-8H,3-4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHHEGKKIHWVOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CS3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring, which is substituted with a cyclopropylmethyl group and a thiophen-2-yl group, along with a carboxylic acid functional group. The unique structural attributes of this compound contribute to its potential applications in various therapeutic areas.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. Pyrazole carboxylic acids have been shown to possess broad-spectrum activity against various bacteria and fungi, making them promising candidates for the development of new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated that certain pyrazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The presence of the thiophene ring in this compound may enhance its interaction with biological targets, potentially increasing its efficacy against specific cancer types .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. Research suggests that pyrazole derivatives can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. For instance, it may act as an inhibitor or modulator of key signaling pathways involved in inflammation and cancer progression. The exact mechanism by which this compound exerts its effects requires further investigation through detailed biochemical studies .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(Cyclopropylmethyl)-3-(phenyl)-1H-pyrazole-4-carboximidamide | Structure | Moderate anticancer activity |
| 1-(Cyclopropylmethyl)-3-(furan-2-yl)-1H-pyrazole-4-carboximidamide | Structure | Significant antimicrobial properties |
| 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide | Structure | Enhanced anti-inflammatory effects |
This table highlights the differences in biological activity among related compounds, suggesting that the thiophene substitution may contribute to improved efficacy in certain therapeutic areas.
Study on Antimicrobial Efficacy
A study published in EurekaSelect examined the antimicrobial effects of various pyrazole derivatives. The findings indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, outperforming many traditional antibiotics .
Research on Anticancer Potential
In another study focusing on anticancer activity, researchers synthesized a series of pyrazole derivatives including the target compound. The results revealed that it significantly inhibited the growth of several cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Scientific Research Applications
Research indicates that 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid exhibits various biological activities:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially providing therapeutic benefits in conditions like cancer and inflammation.
- Receptor Modulation : It can modulate receptor activity, influencing cellular signaling pathways critical for various physiological processes.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for developing new antibiotics.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of pyrazole derivatives, including this compound. The findings indicated that this compound effectively inhibited tumor growth in vitro by targeting specific oncogenic pathways.
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial properties of thiophene-containing compounds. The results showed that derivatives similar to this compound exhibited significant activity against various bacterial strains, suggesting potential applications in treating infections.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 1
1-(Cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
- Key Differences: Replaces cyclopropylmethyl with a polar cyanomethyl group.
- Impact : Increased polarity (logP reduction) improves aqueous solubility but may reduce membrane permeability. Molecular weight: 233.25 g/mol .
- Applications : Suitable for hydrophilic environments or targeted delivery systems.
1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid
- Key Differences : Substitutes cyclopropylmethyl with a propargyl group.
- Impact: The alkyne enables click chemistry for bioconjugation.
1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Substituent Variations at Position 3
1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid
- Key Differences : Thiophen-3-yl instead of thiophen-2-yl.
- Impact : Altered sulfur atom position reduces π-stacking efficiency. Bioactivity may vary due to steric and electronic effects .
1-(3-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Carboxylic Acid Positional Isomers
1-(Cyclopropylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid
Antitubercular Activity
Pyrazole-thiophene hybrids, such as those in , demonstrate potent antitubercular activity (MIC: 0.5–2 µg/mL). The thiophene ring and carboxylic acid are critical for targeting Mycobacterium tuberculosis enoyl-ACP reductase .
Data Table: Structural and Functional Comparison
*Calculated based on C12H12N2O2S.
Preparation Methods
Starting Materials and Key Intermediates
- Thiophene-2-carboxaldehyde or thiophene-2-acetyl derivatives serve as the thiophene source.
- Cyclopropylmethyl halides or cyclopropylmethyl derivatives are used to introduce the cyclopropylmethyl group via N-alkylation.
- Hydrazine hydrate or substituted hydrazines facilitate pyrazole ring formation.
- α,β-Unsaturated esters derived from thiophene-acetyl compounds are key intermediates.
Stepwise Synthesis
| Step | Reaction Type | Description | Conditions & Notes |
|---|---|---|---|
| 1 | Formation of α,β-unsaturated ester intermediate | Condensation of thiophene-2-acetyl compounds with appropriate esters or acids to form α,β-unsaturated esters | Typically carried out in organic solvents such as dioxane or tetrahydrofuran, with acid-binding agents like triethylamine; reaction temperature controlled to avoid side reactions. |
| 2 | Condensation with hydrazine | Reaction of α,β-unsaturated ester with hydrazine hydrate to form pyrazole ring via cyclization | Low temperature condensation followed by gradual temperature increase; catalysts such as potassium iodide may be used to improve yield and selectivity. |
| 3 | N-Alkylation | Introduction of cyclopropylmethyl group at the pyrazole nitrogen via alkylation with cyclopropylmethyl halide | Performed under basic conditions, often with potassium carbonate or sodium hydride, in polar aprotic solvents like DMF or DMSO. |
| 4 | Hydrolysis | Conversion of ester groups to carboxylic acid functionality | Acidic or basic hydrolysis under reflux conditions; careful pH control during workup to precipitate the acid. |
| 5 | Purification | Recrystallization or chromatographic purification to obtain high purity product | Solvent mixtures such as ethanol-water (35-65% alcohol) used for recrystallization; multiple cycles may be required to achieve >99% purity. |
Research Findings and Process Optimization
Catalyst and Solvent Effects
- Use of potassium iodide or sodium iodide as catalysts during condensation/cyclization enhances reaction efficiency and reduces isomer formation, leading to higher purity products.
- Solvent choice impacts reaction yield and purity; dioxane, tetrahydrofuran, dichloromethane, and 1,2-dichloroethane have been reported effective for substitution/hydrolysis steps.
- Recrystallization solvents comprising methanol, ethanol, or isopropanol mixed with water (35-65%) optimize product crystallization and purity.
Yield and Purity
- The described processes typically achieve yields in the range of 70-76% for the pyrazole carboxylic acid derivatives after recrystallization.
- Purity levels of >99.5% by HPLC are attainable with optimized recrystallization protocols.
- Isomer ratios can be controlled to maintain the desired pyrazole isomer above 95% , minimizing impurities.
Comparative Data Table of Key Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Catalyst | Potassium iodide (KI), Sodium iodide (NaI) | Enhances cyclization yield and selectivity |
| Acid-binding agent | Triethylamine, N,N-diisopropylethylamine | Neutralizes acids, improves substitution efficiency |
| Solvent for substitution/hydrolysis | Dioxane, THF, DCM, 1,2-Dichloroethane | Influences reaction rate and product purity |
| Recrystallization solvent ratio | 35-65% alcohol (methanol/ethanol/isopropanol) in water | Optimizes crystal formation and purity |
| Reaction temperature | Low temperature (-30°C to room temp) for condensation; reflux for recrystallization | Controls reaction kinetics and product stability |
| Yield | 70-76% | Reflects process efficiency |
| Purity (HPLC) | >99.5% | Indicates product quality |
| Isomer ratio (target:isomer) | >95:5 | Ensures desired compound predominance |
Additional Notes on Synthetic Challenges
- The presence of the thiophene ring requires careful control to avoid side reactions such as polymerization or substitution on the heterocycle.
- Cyclopropylmethyl introduction must be controlled to prevent over-alkylation or ring-opening of the cyclopropyl group.
- Multiple recrystallizations may be necessary to achieve high purity due to closely related isomeric impurities.
- The reaction sequence benefits from inert atmosphere conditions (e.g., nitrogen) to prevent oxidation or degradation of sensitive intermediates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
